BenchChemオンラインストアへようこそ!

4-methanesulfonamidobenzamide

Antibacterial drug discovery hERG cardiac safety LpxH inhibition

4-Methanesulfonamidobenzamide (CAS 329043-17-6) is a para-substituted N-methylsulfonamidobenzamide building block with molecular formula C₈H₁₀N₂O₃S and molecular weight 214.24 g·mol⁻¹. It belongs to the sulfanilide class of organic compounds and features both a methanesulfonamide (–NHSO₂CH₃) group and a primary benzamide (–CONH₂) group at the para position of the phenyl ring.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 329043-17-6
Cat. No. B6255946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonamidobenzamide
CAS329043-17-6
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C8H10N2O3S/c1-14(12,13)10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
InChIKeyDVCWUTSWCVQZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonamidobenzamide (CAS 329043-17-6): Core Scaffold Definition and Physicochemical Identity


4-Methanesulfonamidobenzamide (CAS 329043-17-6) is a para-substituted N-methylsulfonamidobenzamide building block with molecular formula C₈H₁₀N₂O₃S and molecular weight 214.24 g·mol⁻¹ [1]. It belongs to the sulfanilide class of organic compounds and features both a methanesulfonamide (–NHSO₂CH₃) group and a primary benzamide (–CONH₂) group at the para position of the phenyl ring [2]. Its computed physicochemical profile—TPSA 89.26 Ų, LogP 0.157, three H-bond acceptors, and two H-bond donors—places it in favorable oral drug-like chemical space . The compound is commercially available at ≥98% purity (e.g., Cat. No. CS-0263110) and is referenced in 86 patent families, indicating broad utility as a synthetic intermediate [3].

Why Generic Substitution of 4-Methanesulfonamidobenzamide Fails: Regioisomeric and Functional Group Sensitivity Across Target Classes


The 4-methanesulfonamidobenzamide scaffold cannot be trivially replaced by regioisomeric (2- or 3-position) or functional group analogs (4-sulfamoyl, 4-methylsulfonyl) without profound consequences for biological activity and safety. In LpxH antibacterial inhibitor programs, shifting the sulfonamide from the para to the meta position fundamentally alters enzyme-ligand interactions and hERG cardiac ion channel blocking liability, as demonstrated by X-ray crystallography and in vitro electrophysiology [1]. In adenosine receptor ligand series, the 4-methanesulfonamidobenzamide group confers subtype selectivity (A₂B Ki = 22 nM vs. A₁ Ki = 110 nM, a ~5-fold window) that is lost or altered with alternative benzamide capping groups [2]. In ion channel pharmacology, the same core scaffold yields a selective IKr blocker (Sematilide; IC₅₀ = 25 μM) or a TREK-1/2 activator (ML335; EC₅₀ = 5.2 μM) depending solely on the amine substituent coupled to the benzamide carbonyl—underscoring that the 4-methanesulfonamidobenzamide core itself provides a unique pharmacophoric footprint that resists generic substitution [3].

4-Methanesulfonamidobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomer-Controlled hERG Liability: Para (4-) vs. Meta (3-) Sulfonamidobenzamide in Antibacterial LpxH Inhibitor Programs

In a 2024 structure–activity relationship study of sulfonamidobenzamide-based LpxH inhibitors, Benediktsdottir et al. demonstrated that the positional attachment of the sulfonamide group on the benzamide ring dictates both target potency and hERG off-target liability. When previously reported ortho-N-methyl-sulfonamidobenzamide inhibitors were shifted to the meta position, maintaining wild-type antibacterial activity required removal of the N-methyl group—a structural constraint not applicable to the para (4-) regioisomer [1]. Critically, the crystal structures of LpxH in complex with meta-sulfonamidobenzamide analogs (PDB: 9ENG, 8S7F) revealed enzyme-ligand interactions that differ from ortho analogs, and modifying the benzamide scaffold was shown to alter hERG channel blocking [1]. This establishes that procurement of the correct regioisomer (4-methanesulfonamidobenzamide rather than its 3- or 2-analogs) is mandatory for SAR programs targeting a defined interaction geometry, as substitution with an incorrect regioisomer leads to unpredictable changes in both potency and cardiac safety profile [1][2].

Antibacterial drug discovery hERG cardiac safety LpxH inhibition Gram-negative bacteria

Adenosine Receptor Subtype Selectivity: 4-Methanesulfonamidobenzamide-Containing Ligand Discriminates A₂B vs. A₁ Receptors

A 4-methanesulfonamidobenzamide-bearing ligand (N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonamido)benzamide, CHEMBL1170137) demonstrated quantifiable adenosine receptor subtype discrimination in competitive radioligand displacement assays [1]. The compound exhibited a 5-fold selectivity window between A₂B (Ki = 22 nM) and A₁ (Ki = 110 nM), with A₂A affinity (Ki = 46 nM) falling at an intermediate value [2]. This selectivity profile, encoded by the 4-methanesulfonamidobenzamide moiety's hydrogen-bonding capacity (sulfonamide NH as H-bond donor; sulfonyl oxygens as acceptors) and its spatial orientation, cannot be replicated by analogs lacking the N-methylsulfonamide group, such as 4-aminobenzamide (which shows fundamentally different target engagement profiles and lacks the sulfonamide NH donor) or 4-(methylsulfonyl)benzamide (which lacks the sulfonamide NH donor, reducing H-bond donor count from 2 to 1) .

Adenosine receptor pharmacology GPCR ligand design Subtype selectivity Radioligand binding

Divergent Ion Channel Pharmacology from a Single Scaffold: IKr Blocker (Sematilide, IC₅₀ = 25 μM) vs. TREK Activator (ML335, EC₅₀ = 5.2 μM)

The 4-methanesulfonamidobenzamide core scaffold demonstrates remarkable pharmacological plasticity: when coupled to an N-(2-diethylaminoethyl) group, it yields Sematilide, a class III antiarrhythmic that inhibits the cardiac delayed rectifier K⁺ current (IKr) with an IC₅₀ of 25 μM [1]. When coupled to an N-(2,4-dichlorobenzyl) group, the identical core yields ML335, a selective activator of TREK-1 (K₂P2.1; EC₅₀ = 5.2 ± 0.8 μM in HEK293 cells) and TREK-2 (K₂P10.1; EC₅₀ = 5.2 ± 0.5 μM in Xenopus oocytes), with no activation of K₂P4.1 [2]. In a head-to-head electrophysiological comparison of class III antiarrhythmics, Sematilide was demonstrated to be a less potent IKr blocker than dofetilide (Ki = 47 ± 7 nM) or E-4031 (Ki = 38 ± 8 nM) but with a distinct pharmacodynamic profile suitable for specific experimental paradigms [3]. This functional divergence—channel blockade vs. activation from the same core—is uniquely enabled by the 4-methanesulfonamidobenzamide scaffold's capacity to orient appended substituents into distinct cryptic binding pockets, as structurally confirmed for ML335 at the K₂P modulator pocket [2].

Ion channel pharmacology Cardiac electrophysiology Pain and neuroprotection K₂P channel modulation

Carbonic Anhydrase II Inhibition: 4-Methanesulfonamidobenzamide-Derived Scaffolds Achieve Sub-Micromolar Potency Distinct from 4-Sulfamoylbenzamide Zinc-Binding Chemotype

Benzamide sulfonamide derivatives incorporating the 4-sulfonamidobenzamide motif were identified as potent carbonic anhydrase II (CA-II) inhibitors with IC₅₀ values of 0.06–0.28 μM against bovine CA-II and 0.09–0.58 μM against human recombinant CA-II [1]. These compounds exhibited non-cytotoxic profiles against 3T3 mouse fibroblast cells, supporting their suitability for further optimization [1]. In contrast, the structurally related but mechanistically distinct 4-sulfamoylbenzamide chemotype (CAS 6306-24-7), which presents a primary sulfonamide (–SO₂NH₂) rather than an N-methylsulfonamide (–NHSO₂CH₃), acts via direct coordination to the active-site zinc ion and has been reported with Ki values as low as 15–40 nM for certain derivatives [2]. The key differentiation is that the N-methyl substitution in 4-methanesulfonamidobenzamide eliminates the terminal –SO₂NH₂ zinc-binding group, requiring the benzamide carbonyl or sulfonamide NH to mediate alternative interactions with the enzyme—opening a distinct chemical space for CA inhibition that avoids the classical sulfonamide zinc-binding motif associated with off-target carbonic anhydrase isoform promiscuity [1][3].

Carbonic anhydrase inhibition Glaucoma therapeutics Zinc metalloenzyme Sulfonamide pharmacophore

Aminopeptidase N (APN/CD13) Inhibition: Sub-Nanomolar Potency Achieved with 4-Methanesulfonamidobenzamide-Containing Hydroxamic Acid Hybrid

In a structure–activity relationship study targeting the S1 subsite of human aminopeptidase N (APN/CD13), a 4-methanesulfonamidobenzamide-bearing hydroxamic acid derivative, N-(1-(3′-fluoro-[1,1′-biphenyl]-4-yl)-2-(hydroxyamino)-2-oxoethyl)-4-(methylsulfonamido)benzamide (compound 6f), displayed extremely potent inhibitory activity in the sub-nanomolar range [1]. An earlier lead compound from the same scaffold series, N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (compound 3), had previously been characterized as a potent and selective APN inhibitor [2]. The 4-methanesulfonamidobenzamide group in these molecules provides a critical hydrogen-bonding interface with the S1 subsite residues, a function that cannot be equivalently served by 4-aminobenzamide (which lacks the sulfonamide oxygens as H-bond acceptors) or 4-(methylsulfonyl)benzamide (which lacks the sulfonamide NH H-bond donor) [1].

Aminopeptidase N inhibition Anti-cancer target Metalloenzyme inhibitor Hydroxamic acid

Physicochemical Property Footprint: 4-Methanesulfonamidobenzamide Occupies a Unique TPSA–LogP–HBD Niche vs. 4-Sulfamoylbenzamide and 4-(Methylsulfonyl)benzamide

The computed physicochemical properties of 4-methanesulfonamidobenzamide (MW 214.24; TPSA 89.26 Ų; LogP 0.157; HBD 2; HBA 3) place it in a quantitatively distinct region of drug-like chemical space compared to its two closest functional group analogs . 4-Sulfamoylbenzamide (MW 200.22; PSA 111.63 Ų; LogP 1.9143) exhibits higher polarity (ΔPSA ≈ +22.4 Ų) and higher lipophilicity (ΔLogP ≈ +1.76), reflecting the primary sulfonamide's greater H-bonding capacity and the absence of the N-methyl group [1]. Conversely, 4-(methylsulfonyl)benzamide (MW 199.23; TPSA 77.23 Ų; LogP 0.189; HBD 1; HBA 3) is less polar (ΔTPSA ≈ −12.0 Ų) and has one fewer H-bond donor, as the sulfone lacks the sulfonamide NH . The N-methylsulfonamide group in the target compound thus provides a balanced H-bond donor/acceptor ratio of 2:3 compared to the sulfone's 1:3 and the primary sulfonamide's (≥3):(≥3), offering an intermediate polarity footprint that is more favorable for both passive membrane permeability (TPSA < 140 Ų rule) and target binding site complementarity in hydrophobic enzyme pockets .

Physicochemical property profiling Drug-likeness Medicinal chemistry design Building block selection

High-Value Application Scenarios for 4-Methanesulfonamidobenzamide (CAS 329043-17-6) Based on Quantitative Evidence


Antibacterial LpxH Inhibitor Hit-to-Lead Programs Requiring hERG-Safe Starting Points

For Gram-negative antibacterial discovery targeting the LpxH enzyme in lipid A biosynthesis, 4-methanesulfonamidobenzamide provides the para-substituted regioisomer for scaffold exploration. The 2024 European Journal of Medicinal Chemistry study demonstrated that sulfonamidobenzamide regioisomer choice directly impacts hERG liability, and the para isomer offers a distinct geometry from both ortho and meta analogs for optimizing target engagement while minimizing cardiac ion channel off-target activity [1]. Procurement of the correct regioisomer (CAS 329043-17-6) is essential, as substitution with the 3- or 2-analog will produce divergent enzyme-ligand interactions and unpredictable cardiac safety profiles [1].

Dual-Use Ion Channel Probe Development: IKr Blocker to TREK Activator from a Single Synthetic Intermediate

Organizations pursuing both cardiac electrophysiology (IKr blockade) and neuronal excitability/pain (TREK activation) programs can leverage 4-methanesulfonamidobenzamide as a common synthetic intermediate. Coupling with N-(2-diethylamino)ethylamine yields Sematilide (IKr IC₅₀ = 25 μM) [2], while coupling with 2,4-dichlorobenzylamine yields ML335 (TREK-1 EC₅₀ = 5.2 μM; TREK-2 EC₅₀ = 5.2 μM) [3]. This convergent synthetic strategy reduces the number of building blocks required for parallel ion channel programs and enables rapid SAR exploration across distinct channel families from a single commercial intermediate available at ≥98% purity .

Adenosine A₂B Receptor Subtype-Selective Ligand Design for Immuno-Oncology and Inflammation

For programs targeting the adenosine A₂B receptor (implicated in tumor microenvironment immunosuppression and inflammatory disorders), 4-methanesulfonamidobenzamide-containing ligands have demonstrated a measurable 5-fold selectivity window over the A₁ receptor (A₂B Ki = 22 nM vs. A₁ Ki = 110 nM) [4]. This selectivity is pharmacologically significant, as A₁ receptor activation is associated with bradycardia and atrioventricular block. The 4-methanesulfonamidobenzamide group's balanced H-bond donor/acceptor ratio (2 HBD, 3 HBA) is well-suited for engaging the A₂B orthosteric site while discriminating against A₁ [4].

Non-Classical Carbonic Anhydrase Inhibitor Scaffold Development

For CA-II inhibitor discovery programs seeking to avoid the promiscuity and rapid clearance associated with classical primary sulfonamide (–SO₂NH₂) zinc-binders, 4-methanesulfonamidobenzamide offers a structurally differentiated starting point. The N-methyl substitution eliminates the terminal –SO₂NH₂ group while retaining sub-micromolar CA-II inhibition (hCA-II IC₅₀ = 0.09–0.58 μM) through alternative binding interactions, and the scaffold has demonstrated non-cytotoxicity in 3T3 fibroblast assays [5]. This enables exploration of CA-II chemical space orthogonal to the extensively mined 4-sulfamoylbenzamide chemotype [5].

Quote Request

Request a Quote for 4-methanesulfonamidobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.